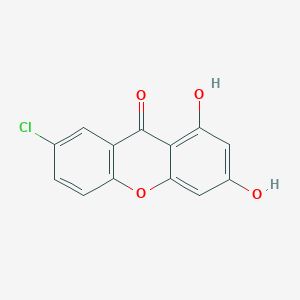

7-chloro-1,3-dihydroxy-9H-xanthen-9-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-chloro-1,3-dihydroxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClO4/c14-6-1-2-10-8(3-6)13(17)12-9(16)4-7(15)5-11(12)18-10/h1-5,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHWOAGAHMPEFSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)C3=C(C=C(C=C3O2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

7-chloro-1,3-dihydroxy-9H-xanthen-9-one chemical properties

An In-depth Technical Guide to the Chemical Properties of 7-chloro-1,3-dihydroxy-9H-xanthen-9-one

Abstract

The xanthone (9H-xanthen-9-one) scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities.[1][2] This guide provides a comprehensive technical overview of a specific derivative, this compound. We will delve into its fundamental chemical properties, propose a robust synthetic pathway grounded in established methodologies, and explore its spectral characteristics and reactivity. This document is intended for researchers, chemists, and drug development professionals seeking to understand and leverage the therapeutic potential of this promising molecular framework.

Introduction: The Significance of the Xanthone Scaffold

Xanthones are a class of oxygenated heterocyclic compounds built upon a dibenzo-γ-pyrone framework.[2][3] Their rigid, planar structure and diverse substitution patterns allow for precise interactions with a variety of biological targets. This has led to the discovery of xanthone derivatives with potent anticancer, anti-inflammatory, antioxidant, antiviral, and neuroprotective properties.[2][3][4][5][6] The specific compound, this compound, combines key functional groups that suggest significant potential for further development:

-

Polyhydroxylation (Resorcinol-like A-ring): The 1,3-dihydroxy pattern is known to contribute to strong antioxidant and radical-scavenging activities.[7]

-

Halogenation (Chloro-substituent on C-ring): The chloro group can modulate the molecule's lipophilicity, metabolic stability, and binding affinity to protein targets through halogen bonding.

-

Core Scaffold: The inherent properties of the xanthone nucleus contribute to its biological functions, including potential DNA intercalation and enzyme inhibition.[1]

This guide will systematically detail the chemical attributes of this molecule, providing a foundational understanding for its application in research and development.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is paramount for its application in experimental settings, from designing synthetic modifications to formulating it for biological assays. The key computed properties for this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 7-chloro-1,3-dihydroxyxanthen-9-one | PubChem[8] |

| CAS Number | 100334-95-0 | ECHEMI[9], PubChem[8] |

| Molecular Formula | C₁₃H₇ClO₄ | PubChem[8] |

| Molecular Weight | 262.64 g/mol | PubChem[8] |

| Monoisotopic Mass | 262.0032864 Da | PubChem[8] |

| XLogP3 (Computed) | 3.4 | PubChem[8] |

| Hydrogen Bond Donors | 2 | PubChem[8] |

| Hydrogen Bond Acceptors | 4 | PubChem[8] |

| Topological Polar Surface Area | 66.8 Ų | PubChem[8] |

| Complexity (Computed) | 348 | PubChem[8] |

| Canonical SMILES | C1=CC2=C(C=C1Cl)C(=O)C3=C(C=C(C=C3O2)O)O | PubChem[8] |

Synthesis and Mechanistic Insights

While numerous methods exist for xanthone synthesis, the Grover, Shah, and Shah (GSS) reaction remains one of the most robust and popular approaches due to its use of readily available starting materials.[10][11] This method involves the condensation of a salicylic acid derivative with a suitable phenol, followed by cyclodehydration.

Proposed Synthetic Pathway

A logical and efficient synthesis of this compound can be achieved by reacting 5-chlorosalicylic acid with phloroglucinol in the presence of a condensing agent like Eaton's reagent (P₂O₅ in MeSO₃H) or the classical ZnCl₂/POCl₃ mixture.[10][11][12]

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Proposed)

Causality: The GSS reaction is chosen for its efficiency in forming the benzophenone intermediate and facilitating the subsequent intramolecular cyclization in a one-pot or two-step sequence. Eaton's reagent is a powerful dehydrating agent and non-nucleophilic acid catalyst, ideal for promoting both the initial Friedel-Crafts acylation and the final ring-closing dehydration.[11][12]

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add equimolar amounts of 5-chlorosalicylic acid (1.0 eq) and phloroglucinol (1.0 eq).

-

Solvent and Catalyst Addition: Add Eaton's reagent (10 parts, w/w) to the flask under a nitrogen atmosphere. Expertise Insight: The reaction is moisture-sensitive; ensuring anhydrous conditions is critical to prevent quenching of the condensing agent and to maximize yield.

-

Reaction Execution: Heat the reaction mixture to 70-80 °C with vigorous stirring.[11][12] Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., Acetone:Hexane 2:1).[12] The reaction is typically complete within 1-3 hours.

-

Workup: Cool the mixture to room temperature and pour it carefully onto crushed ice with stirring. This hydrolyzes the Eaton's reagent and precipitates the crude product.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral (pH ~6-7).[12] Dry the crude solid. Self-Validation: A neutral pH wash is essential to remove any residual acid catalyst which could interfere with subsequent steps or analysis. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.[11]

Structural Elucidation and Spectral Analysis

Confirmation of the final structure is achieved through a combination of spectroscopic techniques. Based on the known structure and data from similar xanthone derivatives, the following spectral characteristics are expected.[13][14][15]

-

¹H NMR (Proton NMR):

-

Phenolic Protons (-OH): Two distinct singlets in the downfield region (δ 9-13 ppm), which are typically broad and D₂O exchangeable. The C1-OH may be further downfield due to intramolecular hydrogen bonding with the C9-carbonyl.

-

A-Ring Protons: Protons at C2 and C4 will appear as doublets (or singlets depending on coupling) in the aromatic region (δ 6.0-6.5 ppm), characteristic of a highly substituted, electron-rich aromatic ring.

-

C-Ring Protons: The protons at C5, C6, and C8 will exhibit a more complex splitting pattern. The H-8 proton, being ortho to the carbonyl, will be the most deshielded (δ ~8.0-8.2 ppm). The H-5 and H-6 protons will appear further upfield.

-

-

¹³C NMR (Carbon NMR):

-

Carbonyl Carbon (C9): A characteristic peak far downfield (δ > 175 ppm).

-

Oxygenated Aromatic Carbons: Peaks for C1, C3, C4a, and C8a will appear in the δ 140-165 ppm range.

-

Chlorinated Carbon (C7): The carbon bearing the chlorine atom will be identifiable in the δ 130-140 ppm range.

-

Protonated Aromatic Carbons: Peaks for C2, C4, C5, C6, and C8 will appear in the typical aromatic region (δ 95-135 ppm).

-

-

FT-IR (Infrared Spectroscopy):

-

O-H Stretch: A broad absorption band in the 3100-3500 cm⁻¹ region, indicative of the phenolic hydroxyl groups.

-

C=O Stretch: A strong, sharp absorption band around 1640-1660 cm⁻¹, corresponding to the conjugated ketone of the γ-pyrone ring.

-

C=C Stretch: Multiple sharp peaks in the 1450-1610 cm⁻¹ range, representing the aromatic ring vibrations.

-

C-O Stretch: Absorptions in the 1100-1300 cm⁻¹ region for the aryl ether and phenol C-O bonds.

-

C-Cl Stretch: A peak in the 1000-1100 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak at m/z ≈ 262. A characteristic isotopic pattern (M+2 peak at ~33% intensity of the M⁺ peak) will be observed, confirming the presence of a single chlorine atom.

-

Chemical Reactivity and Derivatization Potential

The functional groups of this compound offer multiple handles for chemical modification, a critical aspect for structure-activity relationship (SAR) studies in drug development.

Caption: Key reactivity sites on the this compound scaffold.

-

Phenolic Hydroxyl Groups (C1-OH, C3-OH): These are the most reactive sites. They can be readily alkylated to form ethers or acylated to form esters.[11] This allows for the introduction of various side chains to modulate solubility, lipophilicity, and target engagement. For instance, introducing amine-containing side chains can enhance water solubility and introduce new binding interactions.

-

Aryl Chloride (C7-Cl): The chlorine atom is generally unreactive towards standard nucleophilic substitution due to the electron-rich nature of the aromatic ring. However, under forcing conditions (high temperature/pressure) or with specific palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki), it can be replaced by amines, alcohols, or boronic acids, providing a powerful tool for late-stage diversification.

-

Aromatic Rings: The A-ring, activated by two hydroxyl groups, is susceptible to electrophilic aromatic substitution (e.g., nitration, further halogenation) at the C2 and C4 positions, although steric hindrance may be a factor. The C-ring is deactivated by the carbonyl and chloro groups, making electrophilic substitution less favorable.

Biological Context and Therapeutic Potential

The xanthone scaffold is a cornerstone of many biologically active compounds.[1] The specific substitution pattern of this compound suggests several promising avenues for therapeutic investigation:

-

Anticancer Activity: Many hydroxylated and halogenated xanthones exhibit potent cytotoxicity against various cancer cell lines.[1][4] Their mechanisms often involve the inhibition of key enzymes like topoisomerase or protein kinases, or the induction of apoptosis.[1][16]

-

Anti-inflammatory and Antioxidant Effects: Dihydroxy-substituted xanthones are excellent radical scavengers and can modulate inflammatory pathways.[5][7] They have been shown to inhibit the production of pro-inflammatory mediators like prostaglandins and interleukins.[7][17]

-

Enzyme Inhibition: The xanthone core is a privileged scaffold for designing enzyme inhibitors. Derivatives have shown potent activity against acetylcholinesterase (relevant for Alzheimer's disease), kinases, and various proteases.[3][6]

The combination of the resorcinol-like A-ring and the chlorinated C-ring makes this compound an attractive candidate for screening in anticancer, anti-inflammatory, and neuroprotective assays.

Conclusion

This compound is a synthetically accessible xanthone derivative with a compelling profile for further investigation in drug discovery and materials science. Its key features—a reactive dihydroxy-A-ring, a modifiable chloro-substituent, and the biologically active xanthone core—provide a versatile platform for creating diverse chemical libraries. The synthetic and analytical frameworks outlined in this guide offer a solid foundation for researchers to build upon, enabling the exploration and optimization of this promising scaffold for novel therapeutic applications.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 33748440, this compound. Available: [Link]

-

Saleem, M., et al. (2025). Synthesis, characterization, and computational evaluation of some synthesized xanthone derivatives: focus on kinase target network and biomedical properties. Frontiers in Chemistry. Available: [Link]

-

Chiou, C. T., et al. (1996). Xanthone derivatives as potential anti-cancer drugs. Journal of Pharmacy and Pharmacology, 48(5), 539-544. Available: [Link]

-

Pinto, M. M. M., et al. (2005). Synthesis of Xanthones: An Overview. Current Medicinal Chemistry, 12(21), 2447-2479. Available: [Link]

-

Singh, P., et al. (2025). Design and Development of Xanthone Hybrid for Potent Anti‐Inflammatory Effects: Synthesis and Evaluation. Chemistry & Biodiversity. Available: [Link]

-

Tan, Y. S., et al. (2021). SUPPLEMENTARY MATERIAL Synthesis of 1-hydroxy-3-O-substituted xanthone derivatives and their structure-activity relationship on. SciSpace. Available: [Link]

-

Larock, R. C., et al. (2005). Synthesis of Xanthones, Thioxanthones and Acridones by the Coupling of Arynes and Substituted Benzoates. The Journal of Organic Chemistry, 70(22), 9015-9021. Available: [Link]

-

Kurniawan, Y. S., et al. (2020). An Update on the Anticancer Activity of Xanthone Derivatives: A Review. Molecules, 25(19), 4483. Available: [Link]

-

Sesso, G., et al. (2022). Natural and Synthetic Xanthone Derivatives Counteract Oxidative Stress via Nrf2 Modulation in Inflamed Human Macrophages. Antioxidants, 11(11), 2174. Available: [Link]

-

Supplementary Information for various xanthene syntheses. (2014). Inorganic Chemistry Frontiers. Available: [Link]

-

Kumar, A., et al. (2014). QSAR and docking studies on xanthone derivatives for anticancer activity targeting DNA topoisomerase IIα. Drug Design, Development and Therapy, 8, 161-174. Available: [Link]

-

Ghorbani-Vaghei, R., et al. (2024). Ultrasound-assisted green synthesis of functionalised xanthene derivatives: Advancing sustainable sonochemical strategies. Ultrasonics Sonochemistry, 104, 106801. Available: [Link]

-

CP Lab Safety (2024). This compound, 95% Purity. Available: [Link]

-

Chemical Synthesis Database (2024). 1,7-dihydroxy-9H-xanthen-9-one. Available: [Link]

-

Kim, J., et al. (2013). A convenient synthesis of 9H-thioxanthen-9-ones and their aza-analogues. HETEROCYCLES, 87(12), 2579-2587. Available: [Link]

-

CAS Standards Information Network (2024). 100334-95-0_this compound. Available: [Link]

-

Costa, V., et al. (2024). 1,2-Dihydroxy-9H-Xanthen-9-One, a Multifunctional Nature-Inspired Active Ingredient. Cosmetics, 11(6), 215. Available: [Link]

-

Al-Harrasi, A., et al. (2023). Hydroxy-xanthones as promising antiviral agents: Synthesis and biological evaluation against human coronavirus OC43. Bioorganic & Medicinal Chemistry Letters, 83, 129184. Available: [Link]

-

Costa, V., et al. (2024). 1,2-Dihydroxy-9H-Xanthen-9-One, a Multifunctional Nature-Inspired Active Ingredient. ResearchGate. Available: [Link]

-

Leal, C., et al. (2021). From Natural Xanthones to Synthetic C-1 Aminated 3,4-Dioxygenated Xanthones as Optimized Antifouling Agents. Marine Drugs, 19(11), 629. Available: [Link]

-

Yu, P., et al. (2008). 1,7-Dihydroxy-2,3,4-trimethoxy-9H-xanthen-9-one monohydrate from Halenia elliptica. Acta Crystallographica Section E, 64(Pt 4), o729. Available: [Link]

-

Yuanita, E., et al. (2024). Simple Synthesis and Characterization of Sulfonate Ester- Substituted Hydroxyxanthone. Indonesian Journal of Chemical Research, 12(1), 1-6. Available: [Link]

-

Gerbino, D. C., et al. (2017). Design, synthesis and biological evaluation of 1,3-dihydroxyxanthone derivatives: Effective agents against acetylcholinesterase. Bioorganic Chemistry, 75, 238-246. Available: [Link]

-

Gunjegaonkar, R. A., et al. (2018). REVIEW ON MEDICINAL IMPORTANCE OF XANTHENE DERIVATIVES. International Journal of Research in Pharmacy and Chemistry, 8(2), 319-328. Available: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Hydroxy-xanthones as promising antiviral agents: Synthesis and biological evaluation against human coronavirus OC43 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Synthesis, characterization, and computational evaluation of some synthesized xanthone derivatives: focus on kinase target network and biomedical properties [frontiersin.org]

- 4. Xanthone derivatives as potential anti-cancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Natural and Synthetic Xanthone Derivatives Counteract Oxidative Stress via Nrf2 Modulation in Inflamed Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of 1,3-dihydroxyxanthone derivatives: Effective agents against acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. This compound | C13H7ClO4 | CID 33748440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. sigarra.up.pt [sigarra.up.pt]

- 11. scispace.com [scispace.com]

- 12. Design and Development of Xanthone Hybrid for Potent Anti‐Inflammatory Effects: Synthesis and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 15. unram.sgp1.digitaloceanspaces.com [unram.sgp1.digitaloceanspaces.com]

- 16. QSAR and docking studies on xanthone derivatives for anticancer activity targeting DNA topoisomerase IIα - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 7-chloro-1,3-dihydroxy-9H-xanthen-9-one (CAS: 100334-95-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-chloro-1,3-dihydroxy-9H-xanthen-9-one is a halogenated derivative of the xanthone scaffold, a class of oxygenated heterocyclic compounds with a dibenzo-γ-pyrone framework.[1] While specific research on this particular molecule is limited, the broader family of chlorinated hydroxyxanthones has garnered significant scientific interest due to their diverse and potent biological activities. This guide provides a comprehensive overview of this compound, including its chemical properties, probable synthesis routes based on established methods for related compounds, and an in-depth exploration of its potential biological activities by drawing parallels with structurally similar molecules. This document aims to serve as a foundational resource for researchers investigating this compound for applications in medicinal chemistry and drug discovery, particularly in the realms of antimicrobial and anticancer research.

Introduction: The Therapeutic Potential of Chlorinated Xanthones

Xanthones are a prominent class of naturally occurring and synthetic compounds that exhibit a wide array of pharmacological properties.[2][3] The introduction of a chlorine substituent to the xanthone core can significantly modulate its biological activity, often enhancing its efficacy.[3][4] Chlorinated xanthones have demonstrated promising antimicrobial activity against a range of pathogens, including drug-resistant bacterial strains, and have also shown potent cytotoxic effects against various cancer cell lines.[2][4][5] This suggests that this compound holds considerable potential as a lead compound for the development of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 100334-95-0 | [6][7] |

| Molecular Formula | C₁₃H₇ClO₄ | [6] |

| Molecular Weight | 262.64 g/mol | [6] |

| IUPAC Name | 7-chloro-1,3-dihydroxyxanthen-9-one | [6] |

| XLogP3 | 3.4 | [6] |

| Hydrogen Bond Donor Count | 2 | [6] |

| Hydrogen Bond Acceptor Count | 4 | [6] |

| Topological Polar Surface Area | 66.8 Ų | [6] |

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis would likely begin with the creation of the 1,3-dihydroxy-9H-xanthen-9-one backbone. This is commonly achieved through the reaction of a salicylic acid derivative with phloroglucinol in the presence of a dehydrating agent like Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid). The subsequent step would be the chlorination of the xanthone core.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1,3-dihydroxy-9H-xanthen-9-one

-

To a solution of a suitable salicylic acid derivative (1 equivalent) and phloroglucinol (1 equivalent) in a round-bottom flask, add Eaton's reagent (5-10 equivalents) at room temperature.

-

Heat the reaction mixture to 80-100°C and stir for 3-5 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield crude 1,3-dihydroxy-9H-xanthen-9-one.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Chlorination to this compound

-

Dissolve the synthesized 1,3-dihydroxy-9H-xanthen-9-one (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Add a chlorinating agent, such as N-chlorosuccinimide (NCS) (1-1.2 equivalents), to the solution.

-

The reaction may be catalyzed by an acid, such as p-toluenesulfonic acid.

-

Stir the reaction mixture at room temperature or with gentle heating for several hours, monitoring by TLC.

-

After the reaction is complete, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography to isolate this compound.

Spectroscopic Characterization (Predicted)

Although experimental spectra for this specific compound are not available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings. The protons on the dihydroxy-substituted ring will likely appear at a different chemical shift compared to those on the chloro-substituted ring. The hydroxyl protons may appear as broad singlets.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon (around 180 ppm), the aromatic carbons, and the carbons attached to the hydroxyl and chloro groups.

-

IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the carbonyl group (C=O) in the region of 1650-1600 cm⁻¹. Broad absorption bands corresponding to the hydroxyl groups (O-H) are expected in the region of 3500-3200 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 262.64). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M peak).

Potential Biological Activities and Mechanisms of Action

Based on the extensive research on chlorinated xanthones, this compound is anticipated to exhibit significant antimicrobial and cytotoxic activities.

Antimicrobial Activity

Chlorinated xanthones have demonstrated potent activity against a variety of microorganisms, particularly Gram-positive bacteria.[3] Some derivatives have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA).[4] The mechanism of action is thought to involve the disruption of the bacterial cell membrane and the inhibition of essential enzymes.

Caption: Potential mechanisms of anticancer activity.

Future Directions and Research Opportunities

This compound represents a promising yet underexplored molecule. Future research should focus on:

-

Definitive Synthesis and Characterization: Developing and publishing a detailed, optimized synthesis protocol and obtaining complete spectroscopic data (¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry).

-

In Vitro Biological Evaluation: Screening the compound against a panel of pathogenic bacteria and fungi, including multidrug-resistant strains, to determine its minimum inhibitory concentrations (MICs).

-

Anticancer Screening: Assessing the cytotoxic activity of the compound against a diverse range of human cancer cell lines and determining its IC₅₀ values.

-

Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways affected by the compound to elucidate its antimicrobial and anticancer mechanisms.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a series of related analogs to understand the contribution of the chloro and hydroxyl substituents to the observed biological activity.

Conclusion

While direct experimental data on this compound is currently scarce, the extensive body of research on the xanthone scaffold, and particularly on its chlorinated derivatives, provides a strong rationale for its investigation as a potential therapeutic agent. This technical guide has synthesized the available information on its physicochemical properties and has provided a logical framework for its synthesis and potential biological activities. It is hoped that this document will serve as a catalyst for further research into this promising compound, ultimately unlocking its full therapeutic potential.

References

-

Resende, D. I. S. P., et al. (2021). Natural chlorinated xanthones with antimicrobial activities. ResearchGate. [Link]

-

Kong, F., et al. (2022). Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes. Frontiers in Microbiology, 13, 868893. [Link]

-

Winter, J. M., et al. (2013). Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes. PubMed Central, 13, 868893. [Link]

-

Supplementary Information. (n.d.). Royal Society of Chemistry. [Link]

-

Klesiewicz, K., et al. (2014). Preliminary antifungal activity assay of selected chlorine-containing derivatives of xanthone and phenoxyethyl amines. PubMed, 66(4), 695-701. [Link]

-

Ibrahim, S. R. M., et al. (2017). New xanthones and cytotoxic constituents from Garcinia mangostana fruit hulls against human hepatocellular, breast, and colorectal cancer cell lines. Journal of Ethnopharmacology, 198, 302-312. [Link]

-

He, K. Y., et al. (2017). New chlorinated xanthone and anthraquinone produced by a mangrove-derived fungus Penicillium citrinum HL-5126. The Journal of Antibiotics, 70(7), 823-827. [Link]

-

Imran, M., et al. (2018). An Update on the Anticancer Activity of Xanthone Derivatives: A Review. Molecules, 23(8), 1979. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Teh, S. S., et al. (2013). Cytotoxicity and Structure-Activity Relationships of Xanthone Derivatives From Mesua Beccariana, Mesua Ferrea and Mesua Congestiflora Towards Nine Human Cancer Cell Lines. Molecules, 18(2), 1985-1994. [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0185986). Natural Products Magnetic Resonance Database. [Link]

-

CP Lab Safety. (n.d.). This compound, 95% Purity, C13H7ClO4, 1 gram. [Link]

-

NIST. (n.d.). 9H-Xanthen-9-one, 1-hydroxy-. NIST Chemistry WebBook. [Link]

-

Cosmetics. (2024). 1,2-Dihydroxy-9H-Xanthen-9-One, a Multifunctional Nature-Inspired Active Ingredient. MDPI. [Link]

-

CAS Common Chemistry. (n.d.). 1,6-Dihydroxy-3-methoxy-8-methyl-9H-xanthen-9-one. [Link]

-

Pinto, M. M. M., et al. (2021). From Natural Products to New Synthetic Small Molecules: A Journey through the World of Xanthones. PubMed Central, 26(2), 431. [Link]

-

Yu, P., et al. (2008). 1,7-Dihydroxy-2,3,4-trimethoxy-9H-xanthen-9-one monohydrate from Halenia elliptica. Acta Crystallographica Section E: Crystallographic Communications, 64(Pt 3), o569. [Link]

-

NIST. (n.d.). 9H-Fluoren-9-one, hydrazone. NIST Chemistry WebBook. [Link]

-

Costa, M., et al. (2024). 1,2-Dihydroxy-9H-Xanthen-9-One, a Multifunctional Nature-Inspired Active Ingredient. ResearchGate. [Link]

-

NIST. (n.d.). 9H-Fluoren-9-one. NIST Chemistry WebBook. [Link]

-

PubChem. (n.d.). Fluorenone. National Center for Biotechnology Information. [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. Frontiers | Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes [frontiersin.org]

- 3. Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C13H7ClO4 | CID 33748440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. calpaclab.com [calpaclab.com]

An In-Depth Technical Guide to the Synthesis of 7-chloro-1,3-dihydroxy-9H-xanthen-9-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 7-chloro-1,3-dihydroxy-9H-xanthen-9-one, a halogenated derivative of the biologically significant xanthone scaffold. Xanthones are a class of oxygen-containing heterocyclic compounds with a dibenzo-γ-pyrone framework that have garnered significant interest in medicinal chemistry due to their wide array of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] The introduction of a chlorine atom at the 7-position of the 1,3-dihydroxyxanthone core can modulate the molecule's lipophilicity and electronic properties, potentially enhancing its biological efficacy and pharmacokinetic profile. This document will delve into the primary synthetic strategies, with a focus on the well-established acid-catalyzed condensation reactions, providing detailed experimental protocols, mechanistic insights, and a discussion of alternative synthetic routes.

Introduction: The Significance of the Xanthone Scaffold

The 9H-xanthen-9-one, or xanthone, core is a privileged structure in drug discovery. Naturally occurring and synthetic xanthones have demonstrated a remarkable range of biological activities, making them attractive templates for the development of novel therapeutic agents. The dihydroxy substitution pattern at the 1 and 3 positions is a common feature in many bioactive xanthones, contributing to their antioxidant and enzyme-inhibiting properties. Halogenation of the xanthone scaffold is a common strategy in medicinal chemistry to enhance biological activity. The introduction of a chlorine atom can influence the molecule's ability to cross cell membranes and interact with biological targets.

This guide will focus on the practical synthesis of this compound, providing researchers with the necessary information to produce this compound for further investigation.

Primary Synthetic Strategy: Acid-Catalyzed Condensation of a Salicylic Acid Derivative with Phloroglucinol

The most direct and efficient method for the synthesis of 1,3-dihydroxy-substituted xanthones is the acid-catalyzed condensation of a substituted salicylic acid with phloroglucinol. Two prominent methods for achieving this transformation are the use of Eaton's reagent and the Grover, Shah, and Shah (GSS) reaction.

Method 1: Synthesis via Eaton's Reagent

Eaton's reagent, a solution of phosphorus pentoxide in methanesulfonic acid, is a powerful dehydrating and cyclizing agent that facilitates the direct formation of the xanthone core. This method is particularly effective for the synthesis of 1,3-dihydroxyxanthones from phloroglucinol and various salicylic acid derivatives. A closely related synthesis of 7-bromo-1,3-dihydroxyxanthone from 5-bromosalicylic acid and phloroglucinol has been reported, providing a strong precedent for the synthesis of the chloro-analogue.[2]

Reaction Scheme:

Caption: Mechanistic pathway for xanthone synthesis.

Detailed Experimental Protocol (Adapted from the synthesis of 7-bromo-1,3-dihydroxyxanthone)[2]:

| Step | Procedure | Notes |

| 1. Reagent Preparation | In a well-ventilated fume hood, prepare Eaton's reagent by carefully and slowly adding phosphorus pentoxide (P₂O₅) to methanesulfonic acid (CH₃SO₃H) with stirring. The weight ratio is typically around 1:10 (P₂O₅:CH₃SO₃H). The dissolution is exothermic and should be controlled with an ice bath. | Eaton's reagent is highly corrosive. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. |

| 2. Reaction Setup | To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phloroglucinol (1.0 eq.). | Ensure all glassware is dry. |

| 3. Addition of Reactants | Add 5-chlorosalicylic acid (1.1-1.5 eq.) to the flask. | The use of a slight excess of the salicylic acid derivative can help drive the reaction to completion. |

| 4. Reaction | Add Eaton's reagent to the flask to dissolve the starting materials. Heat the reaction mixture to 80 °C with stirring. | The reaction progress can be monitored by Thin Layer Chromatography (TLC). |

| 5. Work-up | After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring. | This will precipitate the crude product. |

| 6. Isolation | Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. | This removes the acidic residue. |

| 7. Purification | The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water. Further purification can be achieved by trituration with a mixture of pentane and diethyl ether. | The choice of purification method may depend on the purity of the crude product. |

Method 2: Grover, Shah, and Shah (GSS) Reaction

The GSS reaction is a classic method for xanthone synthesis that involves the condensation of an o-hydroxybenzoic acid with a phenol in the presence of a condensing agent, typically a mixture of zinc chloride (ZnCl₂) and phosphorus oxychloride (POCl₃).

Reaction Scheme:

Caption: GSS reaction for this compound.

General Experimental Protocol for GSS Reaction:

| Step | Procedure | Notes |

| 1. Reagent Preparation | Anhydrous zinc chloride is crucial for the success of the reaction. It can be freshly fused before use. | Moisture will deactivate the catalyst. |

| 2. Reaction Setup | In a round-bottom flask, combine 5-chlorosalicylic acid (1.0 eq.), phloroglucinol (1.0-1.2 eq.), and freshly fused zinc chloride (2.0-3.0 eq.). | |

| 3. Reaction | Carefully add phosphorus oxychloride to the mixture with cooling. Heat the reaction mixture, typically in a water bath at 60-80 °C, for several hours. | POCl₃ is corrosive and reacts violently with water. Handle in a fume hood. |

| 4. Work-up | After cooling, the reaction mixture is poured onto crushed ice. | This hydrolyzes the excess POCl₃ and precipitates the product. |

| 5. Isolation and Purification | The solid product is collected by filtration, washed with water, and then with a dilute sodium bicarbonate solution to remove any unreacted acidic starting material. The crude product can be purified by recrystallization. |

Physicochemical Properties and Characterization

The successful synthesis of this compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Table of Physicochemical Properties: [3][4]

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₇ClO₄ |

| Molecular Weight | 262.64 g/mol |

| Appearance | Expected to be a solid |

| Melting Point | Not reported, but likely >200 °C based on similar compounds [5] |

| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and acetone. |

| XLogP3 | 3.4 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings. The protons on the dihydroxy-substituted ring will appear in a different region compared to the protons on the chloro-substituted ring. The hydroxyl protons may appear as broad singlets.

-

¹³C NMR: The carbon NMR spectrum will show 13 distinct signals corresponding to the carbon atoms in the molecule, including the characteristic carbonyl signal of the xanthone core (typically around 180 ppm).

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).

-

IR Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the hydroxyl (-OH) groups (broad band around 3200-3500 cm⁻¹), the carbonyl (C=O) group of the pyrone ring (around 1650 cm⁻¹), and C-Cl stretching.

Conclusion

The synthesis of this compound can be effectively achieved through the acid-catalyzed condensation of 5-chlorosalicylic acid and phloroglucinol. The use of Eaton's reagent offers a direct and high-yielding route to the desired product. The Grover, Shah, and Shah reaction provides a viable alternative. This guide provides a solid foundation for researchers to synthesize this promising halogenated xanthone derivative for further investigation into its biological properties and potential applications in drug discovery and development. Careful execution of the experimental procedures and thorough characterization of the final product are essential for obtaining reliable and reproducible results.

References

- Sousa, M. E., & Pinto, M. M. (2005). Synthesis of xanthones: an overview. Current medicinal chemistry, 12(21), 2447-2479.

-

PubChem. (n.d.). 1,2-Dihydroxy-9H-xanthen-9-one. Retrieved from [Link]

- World Health Organization. (1991). Chlorinated drinking-water. In Chlorinated Drinking-water; Chlorination By-products; Some Other Halogenated Compounds; Cobalt and Cobalt Compounds (Vol. 52).

-

Organic Syntheses. (n.d.). 7-Chloro-2-methyl-1,4-dihydro-2H-isoquinolin-3-one. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of 1,3-dihydroxyxanthones 1-4 by condensation of phloroglucinol and salicylic derivatives using Eaton's reagent. Retrieved from [Link]

- Yuanita, E., et al. (2025). Enhanced Methods for Synthesizing Hydroxyxanthone Using Eaton and ZnCl2 Catalyst with Microwave Irradiation. Science and Technology Indonesia, 10(3), 753-758.

- AIP Publishing. (2022). Simple Synthesis and Characterization of Sulfonate Ester- Substituted Hydroxyxanthone. AIP Conference Proceedings.

-

Vital Record. (2017, March 31). Chlorine may purify drinking water, but what does it leave behind? Retrieved from [Link]

-

Lampoon Magazine. (2022, August 23). Chlorine has to disappear from drinking water. Why it matters for the fashion industry? Retrieved from [Link]

- Bosson, J., et al. (2024). Scope and limitations of the preparation of xanthones using Eaton's reagent. RSC Advances, 14(1), 1-10.

- MDPI. (2023). Extraction pH Controls Assessed Biotoxicity of Chlorination Disinfection Byproducts from Amphoteric Precursors. Toxics, 11(8), 683.

-

Chemical Synthesis Database. (n.d.). 1,7-dihydroxy-9H-xanthen-9-one. Retrieved from [Link]

-

ResearchGate. (n.d.). Addition of chlorine during water purification reduces iodine content of drinking water and contributes to iodine deficiency. Retrieved from [Link]

-

ResearchGate. (n.d.). Reagents and conditions of synthesis: (a) Eaton's reagent, reflux, 80°C, 3 h. Retrieved from [Link]

- National Center for Biotechnology Information. (n.d.). 2,4-Dibromo-1,3-dihydroxy-9H-xanthen-9-one. PubChem.

Sources

- 1. 1,2-Dihydroxy-9H-Xanthen-9-One, a Multifunctional Nature-Inspired Active Ingredient [mdpi.com]

- 2. Scope and limitations of the preparation of xanthones using Eaton’s reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C13H7ClO4 | CID 33748440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. chemimpex.com [chemimpex.com]

Foreword: The Xanthone Scaffold as a Privileged Structure in Drug Discovery

An In-Depth Technical Guide to the Predicted Biological Activity and Investigational Framework of 7-chloro-1,3-dihydroxy-9H-xanthen-9-one

The xanthone (9H-xanthen-9-one) core, a dibenzo-γ-pyrone heterocyclic system, represents a "privileged structure" in medicinal chemistry.[1][2] This scaffold is prevalent in numerous natural products derived from plants, fungi, and lichens, and its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] The biological function of a xanthone derivative is intricately linked to the nature and substitution pattern of functional groups on its tricyclic framework.[1][4]

This guide focuses on a specific synthetic derivative, This compound . While direct and extensive biological studies on this particular molecule are not widely published, its structural features—a chlorinated B-ring and a 1,3-dihydroxy substitution pattern on the A-ring—allow for a robust, evidence-based prediction of its biological potential. This document serves as a technical guide for researchers and drug development professionals, outlining the predicted activities of this compound, the mechanistic rationale based on established structure-activity relationships (SAR), and a comprehensive framework for its experimental validation.

Physicochemical Profile and Synthetic Strategy

A thorough understanding of a compound's physical and chemical properties is fundamental to its study. The key identifiers and computed properties for this compound are summarized below.

Compound Identification and Properties

| Property | Value | Source(s) |

| IUPAC Name | 7-chloro-1,3-dihydroxyxanthen-9-one | [6] |

| CAS Number | 100334-95-0 | [7][8] |

| Molecular Formula | C₁₃H₇ClO₄ | [6][7] |

| Molecular Weight | 262.64 g/mol | [6] |

| Topological Polar Surface Area | 66.8 Ų | [6][7] |

| Hydrogen Bond Donors | 2 | [7] |

| Hydrogen Bond Acceptors | 4 | [7] |

| XLogP3 | 3.4 | [6][7] |

Proposed Synthetic Workflow

The synthesis of hydroxylated xanthones can be efficiently achieved via electrophilic cyclization, commonly known as the Pechmann condensation or via Friedel-Crafts acylation followed by cyclodehydration. A plausible and efficient route for this compound involves the reaction of a substituted salicylic acid with a phenol, catalyzed by a dehydrating agent like Eaton's reagent (P₂O₅/CH₃SO₃H), which is known to promote the necessary condensation and cyclization steps.[9]

Caption: Experimental workflow for the MTT cytotoxicity assay.

Detailed Protocol: MTT Assay

-

Cell Seeding: Seed a human cancer cell line (e.g., HepG2 liver cancer) into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment. Causality: This initial incubation ensures cells are in a logarithmic growth phase and properly adhered before treatment.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Causality: DMSO is used for initial solubilization of the hydrophobic compound. Subsequent dilution in media is crucial for biocompatibility.

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with vehicle control (medium with the highest concentration of DMSO used) and untreated control (medium only).

-

Incubation: Incubate the plate for 48 hours. Causality: A 48-hour period is typically sufficient to observe significant cytotoxic effects.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).

Workflow for Antimicrobial Susceptibility Testing

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Detailed Protocol: Broth Microdilution for MIC

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound in cation-adjusted Mueller-Hinton Broth (MHB), typically starting from 128 µg/mL down to 0.25 µg/mL.

-

Inoculum Preparation: Prepare an inoculum of the test bacterium (e.g., S. aureus ATCC 29213) equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB so that the final concentration in each well will be approximately 5 x 10⁵ CFU/mL. Causality: Standardizing the inoculum is critical for reproducibility and comparability of MIC results across different experiments.

-

Inoculation: Add the diluted bacterial suspension to each well containing the compound. Include a positive control well (bacteria in broth, no compound) and a negative control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. Causality: This is the standard endpoint for determining the bacteriostatic concentration of an agent.

Data Interpretation and SAR Context

The interpretation of experimental data is crucial for classifying the compound's potency and understanding its place within the broader context of xanthone chemistry.

Interpreting Quantitative Biological Data

The results from the proposed assays can be benchmarked against established criteria to guide further development.

| Assay Type | Metric | Strong Activity | Moderate Activity | Weak Activity | Source(s) |

| Anticancer | IC₅₀ | < 5 µM | 5 - 10 µM | 10 - 50 µM | [10] |

| Antibacterial | MIC | < 10 µg/mL | 10 - 64 µg/mL | 64 - 128 µg/mL | |

| Anti-inflammatory | IC₅₀ | < 10 µM | 10 - 50 µM | > 50 µM |

Note: Benchmarks for antimicrobial and anti-inflammatory activity are generalized and may vary based on the specific assay and pathogens/cell types used.

Key Structure-Activity Relationships in Xanthones

The predicted activity of this compound is based on key structural features repeatedly shown to be important for biological function.

Sources

- 1. Xanthone derivatives: new insights in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. Antibacterial activities of plant-derived xanthones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C13H7ClO4 | CID 33748440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. calpaclab.com [calpaclab.com]

- 9. pubs.aip.org [pubs.aip.org]

- 10. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

7-Chloro-1,3-dihydroxy-9H-xanthen-9-one: A Comprehensive Technical Guide for Drug Development Professionals

Foreword: Unveiling the Potential of a Halogenated Xanthone

The xanthone scaffold, a dibenzo-γ-pyrone heterocyclic system, has long been a subject of intense scientific scrutiny due to its prevalence in nature and its diverse pharmacological activities. These compounds have demonstrated a remarkable spectrum of biological effects, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. The functionalization of the xanthone core, particularly with hydroxyl and halogen moieties, has been shown to significantly modulate its biological efficacy. This guide focuses on a specific, synthetically accessible derivative, 7-chloro-1,3-dihydroxy-9H-xanthen-9-one, providing a comprehensive overview of its synthesis, potential biological activities, and the underlying scientific principles for researchers and drug development professionals. While direct extensive research on this precise molecule is emerging, this document collates and extrapolates from the rich literature on analogous chlorinated and hydroxylated xanthones to present a predictive and insightful technical resource.

Synthesis and Characterization: Building the Core Scaffold

The synthesis of this compound can be approached through a well-established two-step process involving a cyclodehydration reaction to form the xanthone core, followed by electrophilic chlorination.

Synthesis of the 1,3-Dihydroxyxanthone Intermediate

The initial step involves the synthesis of the precursor, 1,3-dihydroxyxanthone. A common and efficient method is the reaction of a salicylic acid derivative with phloroglucinol in the presence of a dehydrating agent like Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid). The reaction proceeds through an acylium ion intermediate, which then undergoes electrophilic aromatic substitution onto the electron-rich phloroglucinol ring, followed by cyclization and dehydration to yield the xanthone core.

Experimental Protocol: Synthesis of 1,3-dihydroxyxanthone

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine salicylic acid (1 equivalent) and phloroglucinol (1 equivalent).

-

Addition of Eaton's Reagent: Carefully add Eaton's reagent (P₂O₅/CH₃SO₃H) to the flask. The reaction is typically carried out at an elevated temperature (e.g., 80°C).

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up: Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the crude product.

-

Purification: Collect the precipitate by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 1,3-dihydroxyxanthone.

Electrophilic Chlorination

The second step involves the regioselective chlorination of the 1,3-dihydroxyxanthone intermediate. The hydroxyl groups at positions 1 and 3 are activating and direct electrophiles to the ortho and para positions. Due to steric hindrance, the C2 and C4 positions are the most likely sites for substitution in the A-ring. In the C-ring, the C7 position is electronically favorable for electrophilic attack. The use of a mild chlorinating agent such as N-chlorosuccinimide (NCS) in the presence of a catalytic amount of an acid like p-toluenesulfonic acid (p-TsOH) can achieve the desired chlorination.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: Dissolve 1,3-dihydroxyxanthone (1 equivalent) in a suitable solvent such as ethanol in a round-bottom flask.

-

Addition of Reagents: Add N-chlorosuccinimide (NCS, 1-1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) to the solution.

-

Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 40°C) for a specified period.

-

Reaction Monitoring: Monitor the formation of the product by TLC.

-

Work-up: After the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any soluble impurities.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to isolate this compound.

Caption: Synthetic pathway for this compound.

Physicochemical Properties

The introduction of a chlorine atom and hydroxyl groups to the xanthone scaffold is expected to significantly influence its physicochemical properties, which in turn affect its pharmacokinetic and pharmacodynamic profiles.

| Property | Predicted Value/Characteristic | Reference |

| Molecular Formula | C₁₃H₇ClO₄ | |

| Molecular Weight | 262.65 g/mol | |

| Appearance | Likely a yellow or pale-yellow solid | |

| Solubility | Expected to have low aqueous solubility, but soluble in organic solvents like DMSO, DMF, and alcohols. | General chemical principles |

| LogP | The presence of the chlorine atom increases lipophilicity, while the hydroxyl groups increase hydrophilicity. The overall LogP will be a balance of these effects. | |

| Hydrogen Bond Donors | 2 (from the hydroxyl groups) | |

| Hydrogen Bond Acceptors | 4 (from the carbonyl and hydroxyl oxygens) |

Biological Activities and Potential Mechanisms of Action

Based on the extensive literature on structurally related xanthones, this compound is predicted to exhibit a range of valuable biological activities.

Anticancer Activity

Xanthone derivatives are well-documented for their anticancer properties, and the introduction of a chlorine atom has been shown to enhance this activity.

-

Cytotoxicity: Chlorinated hydroxyxanthones have demonstrated significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), cervical (HeLa), and colorectal (WiDr) cancers. The presence of the chloro group can increase the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes and interact with intracellular targets.

-

Mechanism of Action: The anticancer activity of xanthones is often multi-faceted. Potential mechanisms for this compound could include:

-

Inhibition of Protein Kinases: Many xanthones are known to inhibit protein kinases that are crucial for cancer cell proliferation and survival. Molecular docking studies on similar chlorinated hydroxyxanthones have shown potential binding interactions with protein tyrosine kinase receptors.

-

Induction of Apoptosis: Xanthones can induce programmed cell death (apoptosis) in cancer cells through various pathways, including caspase activation.

-

Topoisomerase Inhibition: Some xanthones can interfere with the function of topoisomerase enzymes, which are essential for DNA replication and repair in cancer cells.

-

Caption: Potential anticancer mechanisms of this compound.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically dissolved in DMSO and then diluted in culture medium) for 24-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to a purple formazan product.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity

Inflammation is a key factor in many diseases, and xanthones have shown significant anti-inflammatory potential. Dihydroxyxanthones, in particular, have been reported to inhibit the production of pro-inflammatory mediators.

-

Inhibition of Pro-inflammatory Mediators: The anti-inflammatory effects of xanthones are often attributed to their ability to suppress the production of pro-inflammatory molecules such as nitric oxide (NO), prostaglandins, and cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

-

Mechanism of Action: The underlying mechanisms often involve the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is a central regulator of the inflammatory response. The antioxidant properties of the dihydroxyxanthone core may also contribute to its anti-inflammatory effects by reducing oxidative stress, a known trigger of inflammation.

Experimental Protocol: Nitric Oxide (NO) Production Assay in LPS-stimulated Macrophages

-

Cell Culture: Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

-

Compound and LPS Treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Incubation: Incubate the cells for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.

-

Data Analysis: Compare the nitrite levels in the treated wells to the LPS-stimulated control to determine the inhibitory effect of the compound on NO production.

Antioxidant Activity

The 1,3-dihydroxy substitution pattern on the xanthone scaffold is known to confer significant antioxidant activity. This is due to the ability of the hydroxyl groups to donate a hydrogen atom to scavenge free radicals.

-

Radical Scavenging: The antioxidant potential can be evaluated by assays that measure the compound's ability to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH).

-

Structure-Activity Relationship: The antioxidant capacity of dihydroxyxanthones is highly dependent on the position of the hydroxyl groups. While catechol (ortho-dihydroxy) and hydroquinone (para-dihydroxy) moieties are generally the most potent, the resorcinol (meta-dihydroxy) pattern in the A-ring of 1,3-dihydroxyxanthones still contributes to antioxidant activity. The effect of the chlorine atom at the 7-position on the overall antioxidant potential would need to be experimentally determined, but some studies on chlorinated xanthones have reported antioxidant properties.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol) and a solution of DPPH in the same solvent.

-

Reaction Mixture: In a 96-well plate or cuvettes, mix different concentrations of the test compound with the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solution at the characteristic wavelength of DPPH (around 517 nm). The discoloration of the DPPH solution indicates its reduction by the antioxidant.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Structure-Activity Relationship (SAR) Insights

The biological activity of xanthones is intricately linked to their substitution patterns. For this compound, the following SAR insights can be inferred:

-

Hydroxyl Groups at C1 and C3: These groups are crucial for antioxidant activity and can contribute to interactions with biological targets through hydrogen bonding. Their presence is often associated with a range of biological effects.

-

Chlorine Atom at C7: The introduction of a halogen, such as chlorine, at this position can enhance lipophilicity, which may improve cell permeability and bioavailability. Halogenation has also been directly linked to increased anticancer and antimicrobial activities in several xanthone derivatives. The electron-withdrawing nature of chlorine can also modulate the electronic properties of the xanthone ring system, potentially influencing its interaction with target molecules.

Future Directions and Drug Development Potential

This compound represents a promising scaffold for the development of novel therapeutic agents. The following steps are recommended for advancing its preclinical development:

-

Comprehensive Biological Screening: A broad in vitro screening against a panel of cancer cell lines, microbial strains, and inflammatory models is warranted to fully elucidate its therapeutic potential.

-

In-depth Mechanistic Studies: Once promising activities are identified, detailed mechanistic studies should be conducted to identify the specific molecular targets and signaling pathways involved.

-

Lead Optimization: Based on the initial biological data and SAR insights, a medicinal chemistry program could be initiated to synthesize and evaluate analogs with improved potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy and Safety Studies: Promising lead compounds should be advanced to in vivo studies in relevant animal models to assess their efficacy and safety profiles.

Conclusion

While direct and extensive literature on this compound is still developing, a comprehensive analysis of related chlorinated and dihydroxy-substituted xanthones provides a strong foundation for predicting its significant therapeutic potential. Its straightforward synthesis and the anticipated synergistic effects of the hydroxyl and chloro substituents make it a compelling candidate for further investigation in the fields of oncology, inflammation, and infectious diseases. This technical guide provides the necessary foundational knowledge and experimental frameworks for researchers and drug development professionals to embark on the exploration of this promising halogenated xanthone.

References

-

Yuanita, E., et al. (2019). General procedure for synthesis of hydroxyxanthone compounds and their chloro-substituted derivatives. ResearchGate. [Link]

-

Miladiyah, I., et al. (2021). Biological activity, quantitative structure–activity relationship analysis, and molecular docking of xanthone derivatives as anticancer drugs. PeerJ, 9, e11833. [Link]

-

Hu, D., et al. (2022). Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes. Frontiers in Microbiology, 13, 911035. [Link]

-

She, Z., et al. (2022). Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes. Frontiers in Microbiology, 13. [Link]

-

Resende, D. I. S. P., et al. (2018). Natural chlorinated xanthones with antimicrobial activities. ResearchGate. [Link]

-

Yuanita, E., et al. (2022). The synthesis scheme of chlorinated hydroxyxanthone derivatives. ResearchGate. [Link]

-

Cui, H., et al. (2015). New chlorinated xanthone and anthraquinone produced by a mangrove-derived fungus Penicillium citrinum HL-5126. PubMed, 25(5), 515-9. [Link]

-

Yuanita, E., et al. (2019). SYNTHESIS, CHARACTERIZATION AND MOLECULAR DOCKING OF CHLORO-SUBSTITUTED HYDROXYXANTHONE DERIVATIVES. Chemistry Journal of Moldova, 14(1), 68-76. [Link]

-

Gucwa, K., et al. (2015). Preliminary antifungal activity assay of selected chlorine-containing derivatives of xanthone and phenoxyethyl amines. PubMed, 70(3), 179-84. [Link]

-

Jumina, J., et al. (2025). Rational Design of Chlorinated Hydroxyxanthone as Anticancer Agent: Molecular Docking, Molecular Dynamic Simulation, ADMET, One-Pot Synthesis, and In Vitro Evaluation. Cell Biochemistry and Biophysics. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

Yuanita, E., et al. (2023). C-prenylation of 1,3 dihydroxyxanthone: synthesis, characterization and antibacterial activity. Acta Chimica Asiana, 6(1), 279-286. [Link]

-

Piskorska, A., et al. (2018). Antioxidant activity of xanthone derivatives. ResearchGate. [Link]

-

Mustofa, M., et al. (2021). An Update on the Anticancer Activity of Xanthone Derivatives: A Review. Pharmaceuticals, 14(11), 1144. [Link]

-

Singh, A., et al. (2021). Anti-inflammatory activity of novel xanthone derivatives. International Journal of Pharmaceutical and Chemical Analysis, 8(2), 53-59. [Link]

-

Li, H., et al. (2019). Structure–Activity Relationship and Prediction of the Electron‐Transfer Potential of the Xanthones Series. ChemistrySelect, 4(1), 1-8. [Link]

-

Yuanita, E., et al. (2022). Simple Synthesis and Characterization of Sulfonate Ester- Substituted Hydroxyxanthone. AIP Conference Proceedings, 3055(1), 030003. [Link]

-

Jumina, J., et al. (2021). An Update on the Anticancer Activity of Xanthone Derivatives: A Review. PubMed Central. [Link]

-

Piskorska, A., et al. (2018). ANTIOXIDANT ACTIVITY OF XANTHONE DERIVATIVES. PubMed. [Link]

-

Pinto, M., et al. (2024). 1,2-Dihydroxy-9H-Xanthen-9-One, a Multifunctional Nature-Inspired Active Ingredient. Cosmetics, 11(6), 215. [Link]

-

Wang, Y., et al. (2020). Xanthones, A Promising Anti-Inflammatory Scaffold: Structure, Activity, and Drug Likeness Analysis. PubMed Central. [Link]

-

Mustofa, M., et al. (2021). An Update on the Anticancer Activity of Xanthone Derivatives: A Review. PubMed. [Link]

-

Jumina, J., et al. (2024). Fight for Cancer Diseases using Natural Compounds and Their Semisynthetic Derivatives. Bioactivities, 1(1), 74-95. [Link]

-

Sesso, M., et al. (2022). Natural and Synthetic Xanthone Derivatives Counteract Oxidative Stress via Nrf2 Modulation in Inflamed Human Macrophages. PubMed Central. [Link]

-

Sesso, M., et al. (2022). Natural and Synthetic Xanthone Derivatives Counteract Oxidative Stress via Nrf2 Modulation in Inflamed Human Macrophages. PubMed. [Link]

-

Pinto, M., et al. (2024). 1,2-Dihydroxy-9H-Xanthen-9-One, a Multifunctional Nature-Inspired Active Ingredient. ResearchGate. [Link]

-

Fernandes, C., et al. (2015). Xanthenedione Derivatives, New Promising Antioxidant and Acetylcholinesterase Inhibitor Agents. PubMed Central. [Link]

-

Jumina, J., et al. (2025). Effect of Hydroxyl Group on the Anticancer Activity of Xanthone Derivatives against Breast Cancer Cells. ResearchGate. [Link]

A-Z of Chlorinated Xanthones: An In-depth Technical Guide to Discovery and Isolation

Abstract

Chlorinated xanthones represent a structurally fascinating and biologically significant class of natural products. Exhibiting a wide spectrum of pharmacological activities, from potent antimicrobial to anticancer effects, these halogenated secondary metabolites are of considerable interest to the drug discovery and development community.[1][2] This guide provides a comprehensive technical overview of the methodologies and scientific rationale involved in the discovery, isolation, and structural elucidation of chlorinated xanthones from their primary natural sources: fungi and lichens. We will delve into the causality behind experimental choices, from bioassay-guided fractionation strategies to the nuances of chromatographic separation and spectroscopic analysis, offering a self-validating framework for researchers in the field.

Introduction: The Allure of the Chlorinated Xanthone Scaffold

Xanthones are a class of polyphenolic compounds built upon a dibenzo-γ-pyrone heterocyclic scaffold.[3] While xanthones are produced by plants, fungi, and bacteria, it is within the fungal and lichen kingdoms that we observe unique biosynthetic pathways leading to diverse substitution patterns, including halogenation.[4][5][6] The incorporation of chlorine atoms onto the xanthone core, a process mediated by specific halogenase enzymes, often enhances the biological potency of these molecules.[7]

Chlorinated xanthones, such as lysolipins from Streptomyces species and thiophaninic acid from lichens, have demonstrated remarkable efficacy against multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[1][8][9] Their mechanisms of action are diverse, and their complex, often chiral structures make them compelling targets for both natural product chemists and synthetic biologists.[1][3] This guide serves as a technical roadmap for navigating the journey from a crude natural extract to a pure, structurally characterized chlorinated xanthone.

Natural Sources and Biosynthesis

Primary Producers: Fungi and Lichens

The vast majority of naturally occurring chlorinated xanthones have been isolated from fungi, including endophytic fungi residing within plants, and lichens, which are symbiotic organisms of fungi and algae or cyanobacteria.[4][5][10]

-

Fungi: Species from genera such as Penicillium, Aspergillus, and actinomycetes like Streptomyces are prolific producers of polycyclic xanthones.[1][9][10] These microorganisms can be cultivated in laboratory settings, allowing for a consistent supply of biomass for extraction.

-

Lichens: Lichens are a rich source of unique secondary metabolites, with many species from genera like Pertusaria and Lecanora known to produce a variety of chlorinated xanthones.[4][6][7] The co-occurrence of multiple chlorinated analogues within a single lichen species often follows a logical biosynthetic sequence of chlorination and methylation steps.[4]

Biosynthetic Origins

Understanding the biosynthetic pathway is not merely an academic exercise; it provides crucial insights into the likely structural motifs and analogues one might expect to find. Unlike in plants where xanthone biosynthesis involves the shikimate pathway, in fungi and lichens, the xanthone core is derived entirely from the polyketide pathway.[5] A type II polyketide synthase (PKS) assembles a single polyacetate chain, which then undergoes a series of cyclizations, aromatizations, and tailoring reactions—including regioselective chlorination by halogenase enzymes—to yield the final chlorinated xanthone structure.[1][5][9]

The Discovery and Isolation Workflow

The path from a raw biological sample to a purified chlorinated xanthone is a multi-step process that requires careful planning and execution. The overall strategy often employed is known as bioassay-guided fractionation, where the biological activity of interest (e.g., antibacterial, antifungal) is used to track the target compound through the separation process.

Visualization of the General Workflow

The following diagram illustrates the typical workflow for the discovery and isolation of bioactive chlorinated xanthones.

Caption: General workflow for bioassay-guided isolation of chlorinated xanthones.

Step-by-Step Experimental Protocols

Protocol 1: Extraction of Chlorinated Xanthones from Lichen Biomass

This protocol outlines a standard procedure for obtaining a crude extract from lichen material, a critical first step in isolating target compounds.

-

Sample Preparation:

-

Collect fresh lichen material. Ensure proper taxonomic identification.

-

Air-dry the lichen thalli in a well-ventilated area away from direct sunlight to prevent degradation of metabolites.

-

Once fully dried, grind the material into a fine powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.[11]

-

-

Solvent Extraction:

-

The choice of solvent is critical and depends on the polarity of the target xanthones. A sequential extraction with solvents of increasing polarity can be effective. However, for many xanthones, ethanol, ethyl acetate, or methanol are excellent starting points.[12][13]

-

Maceration: Submerge the powdered lichen (e.g., 100 g) in a suitable solvent (e.g., 500 mL of 95% ethanol) in a large flask.

-

Allow the mixture to stand at room temperature for 48-72 hours with occasional agitation.

-

Soxhlet Extraction (Alternative): For a more exhaustive extraction, a Soxhlet apparatus can be used with a solvent like ethanol. This continuous extraction method is highly efficient but uses heat, which may degrade thermally unstable compounds.[12]

-

-

Filtration and Concentration:

-

Filter the mixture through filter paper (e.g., Whatman No. 1) to separate the solvent extract from the solid lichen debris.

-

Repeat the extraction process on the residue 2-3 times to maximize yield.[1][9]

-

Combine all the filtrates.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature below 45°C to yield the crude extract.

-

Protocol 2: Chromatographic Purification

The crude extract is a complex mixture of hundreds of compounds. Chromatographic techniques are essential to separate the target chlorinated xanthone from this mixture.

-

Initial Fractionation (Silica Gel Column Chromatography):

-

Prepare a silica gel (e.g., 200-300 mesh) column in a suitable non-polar solvent like hexane.

-

Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the column.[13]

-

Elute the column with a solvent gradient of increasing polarity. A common gradient system is starting with 100% hexane, gradually introducing ethyl acetate, and finally washing with methanol (e.g., Hexane -> Hexane:EtOAc -> EtOAc -> EtOAc:MeOH).[13]

-

Collect fractions of a fixed volume (e.g., 20 mL) and monitor the separation using Thin Layer Chromatography (TLC).

-

Combine fractions with similar TLC profiles. If pursuing bioassay-guided fractionation, test each combined fraction for biological activity.

-

-

Fine Purification (Preparative HPLC):

-

The active fraction(s) from the silica column are often still mixtures. High-Performance Liquid Chromatography (HPLC) is used for final purification.

-

Column Choice: A C18 reverse-phase column is most common for xanthone purification.

-

Mobile Phase: A gradient of water and an organic solvent (acetonitrile or methanol), often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape, is typically used.

-

Detection: A UV detector is used, monitoring at wavelengths where xanthones absorb strongly (typically around 254 nm and 320 nm).

-

Inject the semi-purified fraction and collect the peaks corresponding to the pure compound. Purity can be assessed by analytical HPLC.

-

Structural Elucidation: Deciphering the Molecular Blueprint

Once a compound is isolated in pure form, its chemical structure must be determined. This is achieved through a combination of modern spectroscopic techniques.

The Spectroscopic Toolkit

The primary methods for elucidating the structure of a novel chlorinated xanthone are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

| Spectroscopic Technique | Information Provided | Causality & Insights |